molecular formula C10H21N3 B1454244 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine CAS No. 1096892-08-8

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine

Cat. No. B1454244
M. Wt: 183.29 g/mol
InChI Key: CHCNNUCLNXTYFC-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine, also known as N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine, is a chemical compound with the CAS Number: 1096289-19-8 . It has a molecular weight of 197.32 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H23N3/c1-12-10-3-8-14(9-10)11-4-6-13(2)7-5-11/h10-12H,3-9H2,1-2H3 . This indicates the molecular formula of the compound is C11H23N3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.32 . It is typically stored at 4 degrees Celsius and is in liquid form .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine is a key intermediate in synthesizing antibiotics like premafloxacin, used against pathogens of veterinary importance. A practical and efficient process for its preparation involves asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Applications in Drug Development

  • Derivatives of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine, like pyrimidine derivatives, are studied for their potential as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering dual activity in treating Alzheimer's Disease (Mohamed et al., 2011).

Chemical Reactions and Catalysis

  • In the presence of tungsten(0)-catalysts, reactions involving secondary cyclic amines, including 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine, yield diamines containing the tetrahydrofuran ring. These are identified and characterized through GC–MS and NMR spectroscopy (Kocięcka et al., 2018).

Analytical Chemistry Applications

  • The compound is used as a derivatization reagent for enantioseparation and ultrasensitive mass spectrometric detection of chiral amines, with applications in the practical metabolite analysis of drugs like rasagiline in saliva samples (Jin et al., 2020).

Research in Organic Chemistry

  • Pyrrolidin-3-amine derivatives, including 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine, play a vital role in the preparation of various pyrrole derivatives, which are fundamental in biological molecules like heme and chlorophyll. They also have applications in creating solvents and intermediates with low toxicity (Anderson & Liu, 2000).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H315, H318, and H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-12-5-3-10(4-6-12)13-7-2-9(11)8-13/h9-10H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCNNUCLNXTYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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